molecular formula C9H10BrN3O2 B12490590 N-(5-bromo-2-acetamidopyridin-3-yl)acetamide

N-(5-bromo-2-acetamidopyridin-3-yl)acetamide

Cat. No.: B12490590
M. Wt: 272.10 g/mol
InChI Key: AWLSTBQTFOLPIQ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-acetamidopyridin-3-yl)acetamide is an organic compound with the molecular formula C8H8BrN3O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

N-(2-acetamido-5-bromopyridin-3-yl)acetamide

InChI

InChI=1S/C9H10BrN3O2/c1-5(14)12-8-3-7(10)4-11-9(8)13-6(2)15/h3-4H,1-2H3,(H,12,14)(H,11,13,15)

InChI Key

AWLSTBQTFOLPIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)Br)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-acetamidopyridin-3-yl)acetamide typically involves the bromination of 2-acetamidopyridine followed by acetylation. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This method provides moderate to good yields and is widely used in the synthesis of pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-acetamidopyridin-3-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various aryl-substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-acetamidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-acetamidopyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various scientific research applications, making it a valuable compound for further investigation.

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